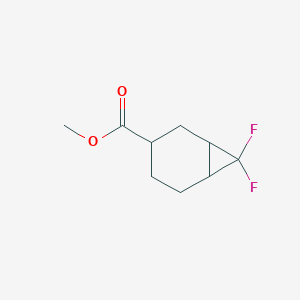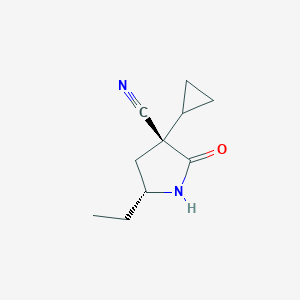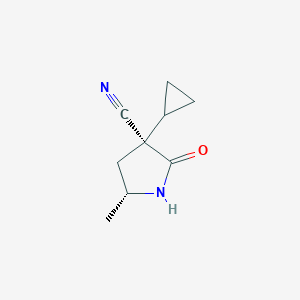
Chlorotetrahydrothiophenegold(I)
Descripción general
Descripción
Chlorotetrahydrothiophenegold(I), abbreviated as (tht)AuCl, is a coordination complex of gold . It is used as an entry point to gold chemistry . The tetrahydrothiophene ligand is labile and is readily substituted with other stronger ligands .
Synthesis Analysis
This compound can be prepared by the reduction of tetrachloroauric acid with tetrahydrothiophene . The reaction is as follows:Molecular Structure Analysis
The complex adopts a linear coordination geometry, which is typical of many gold(I) compounds . It crystallizes in the orthorhombic space group Pmc2 1 with lattice constants a = 6.540 (1) Å, b = 8.192 (1) Å, c = 12.794 (3) Å with Z = 4 formula units per unit cell .Chemical Reactions Analysis
Au(tht)Cl is a homogenous gold catalyst used for alkynylation, C-H activation, and isomerization .Physical and Chemical Properties Analysis
Chlorotetrahydrothiophenegold(I) has a chemical formula of C4H8AuClS and a molecular weight of 320.59 . It appears as a white to off-white powder .Aplicaciones Científicas De Investigación
Electrodeposition Mechanisms and Polythiophene Properties
Nucleation and Growth of Polythiophenes
The electrodeposition mechanisms of ethylenedioxythiophenes, closely related to thiophene compounds, are significant in understanding the initial stages of electrodeposition. These mechanisms include a combination of instantaneous 2-D and 3-D processes, indicating charge transfer control rather than diffusion predominance. Additionally, the quasi-metallic behavior of oxidized polythiophenes and their stability in various conditions are vital in scientific applications (Randriamahazaka, Noël, & Chevrot, 1999).
Oxidative Molecular Layer Deposition (oMLD) of Polythiophene Films
The use of EDOT, a thiophene derivative, in the oxidative molecular layer deposition technique for creating polythiophene films, reveals the potential applications of thiophene-based compounds. These films are characterized for their high electrical conductivity and transparency in the visible region, contributing to advancements in electronic applications (Ghafourisaleh, Popov, Leskelä, Putkonen, & Ritala, 2021).
Biochemical and Environmental Implications
Tetrahydrothiophene as an Electron Acceptor in Microorganisms
Tetrahydrothiophene's use as an electron acceptor in Escherichia coli emphasizes its biochemical relevance. This compound serves as an electron acceptor for anaerobic growth, highlighting its potential application in microbiological and biochemical research (Meganathan & Schrementi, 1987).
Photodegradation of Chlorinated Compounds
The study of the photodegradation of chlorinated compounds like pentachlorophenol, which shares structural similarities with chlorotetrahydrothiophene, provides insights into environmental applications. This research aids in understanding the degradation pathways and the environmental impact of such compounds (Suegara, Lee, Espino, Nakai, & Hosomi, 2005).
Solar Cell and Photosynthesis Research
Solar Cell Applications
The combination of polythiophene with other compounds in creating P-N heterojunction solar cells demonstrates the potential of thiophene derivatives in renewable energy technologies. This research is significant in developing efficient solar cells and understanding the electrical properties of such materials (Aziz, Hasiah, Rasul, & Senin, 2009).
Chlorophyll Fluorescence in Plant Stress Physiology
The use of chlorophyll fluorescence nomenclature in understanding plant stress physiology and photosynthesis is a critical area of research. It provides a non-invasive method to assess photosynthetic efficiency, essential in environmental and agricultural studies (Kooten & Snel, 1990).
Safety and Hazards
Direcciones Futuras
Chlorotetrahydrothiophenegold(I) is a promising compound in the field of gold chemistry . It can be used as a precursor for the synthesis of gold nanoparticles . These nanoparticles can be synthesized using non-toxic materials for stabilization in aqueous media, making them suitable for pharmaceutical and biological applications .
Mecanismo De Acción
Target of Action
Chlorotetrahydrothiophenegold(I), abbreviated as (tht)AuCl, is a coordination complex of gold
Mode of Action
The tetrahydrothiophene ligand in (tht)AuCl is labile and can be readily substituted with other stronger ligands This property allows (tht)AuCl to interact with its targets and induce changes
Action Environment
The action, efficacy, and stability of (tht)AuCl can be influenced by various environmental factors. For instance, the compound is somewhat less thermally labile compared to (Me2S)AuCl, but is still sensitive to temperature and light . The biological environment, including the presence of other molecules that can interact with (tht)AuCl, can also influence its action.
Análisis Bioquímico
Biochemical Properties
It is known that the tetrahydrothiophene ligand in Chlorotetrahydrothiophenegold(I) is labile and can be readily substituted with other stronger ligands . This suggests that Chlorotetrahydrothiophenegold(I) may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.
Molecular Mechanism
It is known that the compound adopts a linear coordination geometry, which is typical of many gold(I) compounds
Propiedades
IUPAC Name |
chlorogold;thiolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGCVRKULHHWGA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC1.Cl[Au] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8AuClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39929-21-0 | |
| Record name | Chloro(tetrahydrothiophene)gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6315587.png)
![4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6315594.png)




![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)
![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)




![2-[(2R,3R)-3-(1,1-Dimethylethyl)-2,3-dihydro-4-methoxy-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, 97% (ee > 99%)](/img/structure/B6315678.png)
![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)
